Chromatographic Co-elution and Ionization Efficiency vs. Unlabeled CEP-Lysine
CEP-Lysine-d4, as a stable isotope-labeled (SIL) internal standard, is validated against its unlabeled counterpart, CEP-lysine, for near-identical chromatographic co-elution and ionization efficiency in LC-MS analysis [1]. Optimal performance is achieved with a mass difference of 3-4 Da, which is sufficient to prevent spectral overlap between the analyte and IS. This 'isotope dilution' approach is a class-level expectation for deuterated internal standards in quantitative mass spectrometry .
| Evidence Dimension | Mass Difference (Analyte vs. Internal Standard) |
|---|---|
| Target Compound Data | +4.0 Da (CEP-lysine to CEP-Lysine-d4) |
| Comparator Or Baseline | Ideal range for deuterated IS in small molecules: 3-5 Da |
| Quantified Difference | Measured mass shift of 4 Da falls within the optimal range for preventing isotopic interference. |
| Conditions | Electrospray ionization (ESI) LC-MS analysis of small molecules (~270-300 Da). |
Why This Matters
A mass difference of 4 Da is a critical design feature ensuring that the IS signal is resolvable from the analyte's natural isotopic envelope, which is a prerequisite for accurate quantification and is a core justification for selecting a d4-labeled IS over a d2-labeled analog.
- [1] Bertin Bioreagent. CEP-Lysine-d4 - Applications - CAT N°: 9000595. Product Datasheet. 2024. View Source
